Introduction: The Significance of the Cyclopropane Motif
Introduction: The Significance of the Cyclopropane Motif
An In-depth Technical Guide to the Synthesis of 2,2-Diphenylcyclopropanecarbonitrile
The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Its inherent ring strain imparts unique electronic properties and a rigid, three-dimensional conformation that can facilitate precise interactions with biological targets. 2,2-Diphenylcyclopropanecarbonitrile is a valuable synthetic intermediate, notably serving as a precursor in the synthesis of molecules like the antiarrhythmic drug Cibenzoline.[2] This guide provides a comprehensive overview of a robust and scalable method for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing the selection of reagents and conditions.
Core Synthetic Strategy: Phase-Transfer Catalyzed Cyclopropanation
The construction of the strained cyclopropane ring requires specific and often highly reactive chemical transformations.[1] For the synthesis of 2,2-diphenylcyclopropanecarbonitrile, a highly effective and industrially scalable approach is the cyclopropanation of diphenylacetonitrile with a dihaloalkane under phase-transfer catalysis (PTC) conditions.
This method is favored for several reasons:
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Safety and Cost-Effectiveness: It obviates the need for expensive anhydrous solvents and hazardous, highly reactive bases like sodium amide (NaNH₂) or sodium hydride (NaH), instead utilizing inexpensive and safer bases like aqueous sodium hydroxide.[3]
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Enhanced Reactivity: PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate), leading to faster reaction times and higher yields.[3][4]
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Green Chemistry Principles: The reduced reliance on hazardous reagents and organic solvents aligns with the principles of green chemistry, making it an environmentally benign option.[4]
Mechanistic Deep Dive
The reaction proceeds through a well-established mechanism involving the generation of a carbanion and its subsequent intramolecular cyclization.
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Deprotonation: The process begins with the deprotonation of diphenylacetonitrile at the carbon alpha to the nitrile group. This proton is particularly acidic due to the resonance stabilization of the resulting carbanion by both the electron-withdrawing nitrile group and the two adjacent phenyl rings. A concentrated aqueous solution of a strong base, such as sodium hydroxide, is sufficient for this step.
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Phase Transfer: The generated diphenylacetonitrile carbanion (residing in the aqueous or solid phase) forms an ion pair with the lipophilic cation of the phase-transfer catalyst (e.g., a tetraalkylammonium salt). This ion pair is soluble in the organic phase.
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Nucleophilic Substitution (SN2): Once in the organic phase, the highly reactive, "naked" carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the dihaloalkane (e.g., 1,2-dibromoethane), displacing one of the bromide ions.
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Intramolecular Cyclization (SN2): The resulting intermediate undergoes a rapid intramolecular nucleophilic substitution. The carbanionic center attacks the carbon bearing the second halogen atom, displacing it and forming the stable cyclopropane ring in a 1,3-elimination reaction.[5]
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Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add diphenylacetonitrile (19.3 g, 0.1 mol), benzyltriethylammonium chloride (2.28 g, 0.01 mol, 10 mol%), and toluene (100 mL).
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Reagent Addition: Begin vigorous stirring to create a well-mixed suspension. Add 1,2-dibromoethane (20.7 g, 0.11 mol) to the flask. Subsequently, add a 50% aqueous solution of sodium hydroxide (40 mL) dropwise via the addition funnel over 30 minutes. An exothermic reaction may be observed.
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Reaction Execution: After the addition is complete, heat the reaction mixture to 60-70°C and maintain vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (100 mL) to dissolve the sodium salts. Transfer the entire mixture to a separatory funnel.
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Extraction and Washing: Separate the organic (toluene) layer. Wash the organic layer sequentially with water (2 x 50 mL) and a saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual base and catalyst.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield 2,2-diphenylcyclopropanecarbonitrile as a white crystalline solid.
Product Characterization
Confirmation of the final product's identity and purity is essential. Standard analytical techniques are employed.
| Property | Description | Reference |
| Molecular Formula | C₁₆H₁₃N | [2] |
| Molecular Weight | 219.28 g/mol | [2] |
| Appearance | White crystalline solid | |
| IUPAC Name | 2,2-diphenylcyclopropane-1-carbonitrile | [2][6] |
| ¹H NMR | Spectral data confirms the presence of aromatic and cyclopropyl protons. | [7] |
| ¹³C NMR | Confirms the number of unique carbon environments. | [7] |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight. | [6][7] |
| CAS Number | 30932-41-3 | [2] |
Conclusion
The synthesis of 2,2-diphenylcyclopropanecarbonitrile via phase-transfer catalyzed cyclopropanation of diphenylacetonitrile represents a highly efficient, robust, and scalable method. This guide elucidates the mechanistic rationale behind the chosen synthetic route, providing a detailed protocol suitable for implementation in research and development settings. The principles of phase-transfer catalysis offer significant advantages in terms of safety, cost, and environmental impact, making this approach particularly attractive for the synthesis of pharmaceutical intermediates where such factors are of paramount importance.
References
- Title: Synthesis of 2,2-Diphenyl-cyclopentanone from Diphenylacetonitrile: A Technical Overview Source: Benchchem URL
- Title: 2,2-diphenylcyclopropanecarbonitrile(30932-41-3)
- Title: Cyclopropanation via the Michael Addition Source: Kyoto University Research Information Repository URL
- Title: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW Source: Indo American Journal of Pharmaceutical Research URL
- Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL
- Title: Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones Source: Arkat USA URL
- Title: diphenylacetonitrile - Organic Syntheses Procedure Source: Organic Syntheses URL
- Title: 2,2-Diphenylcyclopropanecarbonitrile, 95% | 30932-41-3 Source: J&K Scientific LLC URL
- Title: Cyclopropanation - Wikipedia Source: Wikipedia URL
- Title: Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions Source: PMC - NIH URL
- Title: Industrial Phase-Transfer Catalysis Source: PTC Organics URL
- Title: 2,2-diphenylcyclopropanecarbonitrile (C16H13N)
- Title: Diphenylacetonitrile - Wikipedia Source: Wikipedia URL
- Title: Process for the production of 2-[4-(cyclopropanecarbonyl)
- Title: A Minireview of Phase-Transfer Catalysis and Recent Trends Source: Scilight URL
- Title: Application Notes and Protocols: The Role of Diphenylacetonitrile in Pharmaceutical Intermediate Synthesis Source: Benchchem URL
- Title: Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid Source: ResearchGate URL
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. PubChemLite - 2,2-diphenylcyclopropanecarbonitrile (C16H13N) [pubchemlite.lcsb.uni.lu]
- 7. 2,2-diphenylcyclopropanecarbonitrile(30932-41-3) 1H NMR spectrum [chemicalbook.com]
